2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
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Description
2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H12BrN3O3 and its molecular weight is 374.194. The purity is usually 95%.
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Biological Activity
2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C14H12BrN3O2. It features a bromophenyl moiety linked to an oxadiazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Weight | 301.14 g/mol |
CAS Number | 21510-43-0 |
IUPAC Name | This compound |
InChI Key | CNLVYZSUMYQALH-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through the modulation of specific enzyme pathways and receptor interactions.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives containing oxadiazole rings have been reported to exhibit significant anti-proliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. The structure-activity relationship indicates that substitutions on the oxadiazole ring significantly influence potency.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-donating groups enhances biological activity, while electron-withdrawing groups tend to decrease it. For example:
- Electron-donating groups (e.g., methyl or methoxy groups) at specific positions on the phenyl ring have been associated with increased anti-cancer activity.
- Electron-withdrawing groups , such as bromo or nitro substituents, generally lead to reduced potency.
This trend is consistent across various derivatives studied in related research .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Studies : A study evaluated the anticancer properties of various oxadiazole derivatives against HepG2 cells using MTT assays. Compounds with specific substitutions showed IC50 values ranging from 12.5 µg/mL to 28.4 µg/mL, indicating significant anti-proliferative effects .
- Anti-inflammatory Activity : Another investigation into 1,3,4-oxadiazole derivatives found that certain compounds exhibited notable inhibition of COX enzymes, suggesting their potential as anti-inflammatory agents .
- Antimicrobial Activity : Some derivatives were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing moderate to strong inhibitory effects, thus highlighting their potential as antibacterial agents .
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-15(19-23-20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBODJSOLKIAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.